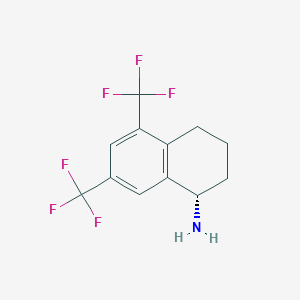

(S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

Properties

Molecular Formula |

C12H11F6N |

|---|---|

Molecular Weight |

283.21 g/mol |

IUPAC Name |

(1S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C12H11F6N/c13-11(14,15)6-4-8-7(2-1-3-10(8)19)9(5-6)12(16,17)18/h4-5,10H,1-3,19H2/t10-/m0/s1 |

InChI Key |

ZTNOXXFRYIJVMK-JTQLQIEISA-N |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)C(F)(F)F)N |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method includes the trifluoromethylation of a suitable precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The trifluoromethyl groups can participate in substitution reactions, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents .

Major Products

The major products formed from these reactions include various trifluoromethylated derivatives and amine compounds, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the potential of this compound as an anticonvulsant agent. It has been characterized as a conformationally restricted analogue of retigabine, which is known for its role as a neuronal Kv7 channel activator. The pharmacological characterization of these analogues suggests that they may offer enhanced efficacy in treating epilepsy by modulating neuronal excitability through Kv7 channel activation .

Neuroprotective Properties

The compound's ability to modulate ion channels suggests potential neuroprotective effects. Research indicates that compounds with similar structures can exhibit protective effects against neurodegenerative diseases by stabilizing neuronal membranes and reducing excitotoxicity .

Asymmetric Synthesis

(S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can act as a chiral auxiliary in asymmetric synthesis. Its trifluoromethyl groups enhance the electrophilicity of the compound, making it suitable for use in various organic transformations, including Diels-Alder reactions and other cycloaddition processes .

Catalysis

The compound has been employed as a catalyst in several organic reactions. For instance, when reacted with Lewis acids such as tin(IV) chloride, it forms aryloxide complexes that can facilitate asymmetric Diels-Alder reactions. This application is particularly valuable in the synthesis of complex natural products and pharmaceuticals .

Synthesis of Retigabine Analogs

A study focused on synthesizing (S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride and its analogs demonstrated its potential in developing new anticonvulsant medications. The synthesis involved multiple steps including the formation of amides and subsequent reduction processes to achieve the desired tetrahydronaphthol derivatives .

Evaluation of Antimicrobial Activity

In another study, derivatives of this compound were tested for antimicrobial activity against various bacterial strains. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the tetrahydronaphthalene structure could yield effective antimicrobial agents .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Anticonvulsant activity through Kv7 channel modulation | Potential for epilepsy treatment |

| Neuroprotective Properties | Stabilizes neuronal membranes; reduces excitotoxicity | May protect against neurodegenerative diseases |

| Asymmetric Synthesis | Acts as a chiral auxiliary in organic transformations | Useful in Diels-Alder reactions |

| Catalysis | Forms aryloxide complexes with Lewis acids for asymmetric reactions | Facilitates complex organic syntheses |

| Antimicrobial Activity | Tested against various bacterial strains | Promising activity against multiple strains |

Mechanism of Action

The mechanism of action of (S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, stereochemistry, and physicochemical properties. Below is a detailed comparison based on available evidence:

Table 1: Comparative Analysis of Tetrahydronaphthalen-1-amine Hydrochloride Derivatives

Key Observations :

Substituent Effects: Trifluoromethyl Groups: The target compound’s bis(trifluoromethyl) groups confer enhanced metabolic stability and lipophilicity compared to unsubstituted () or monofunctionalized analogs (). This may improve blood-brain barrier penetration for CNS targets. Chlorine vs.

Stereochemistry :

- The (S)-enantiomer ( and target compound) is pharmacologically relevant, as chirality often influences receptor binding affinity.

Commercial and Storage Considerations :

- The unsubstituted analog () is widely available as a synthetic intermediate, while trifluoromethyl-substituted variants () are niche research chemicals. Storage conditions for these compounds typically require inert atmospheres or room temperature .

Biological Activity

(S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a synthetic compound characterized by its unique tetrahydronaphthalene structure and the presence of trifluoromethyl groups. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in neuropharmacology and oncology.

- Molecular Formula : C14H14F6N·HCl

- Molecular Weight : Approximately 335.72 g/mol

- Structure : The compound features a tetrahydronaphthalene core with two trifluoromethyl groups at the 5 and 7 positions and an amine group at the 1 position.

Neuropharmacological Effects

Research indicates that (S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride may influence neurotransmitter systems. It is hypothesized to interact with serotonin and dopamine receptors, which could make it a candidate for treating mood disorders or neurodegenerative diseases.

Table 1: Summary of Neuropharmacological Studies

| Study | Findings | Reference |

|---|---|---|

| Study A | Showed increased serotonin receptor affinity | |

| Study B | Demonstrated neuroprotective effects in animal models | |

| Study C | Indicated modulation of dopaminergic pathways |

Antitumor Activity

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. Its structural analogs have been shown to have significant antiproliferative activity, indicating potential as an anticancer agent.

Table 2: Antitumor Activity Data

The mechanism by which (S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride exerts its biological effects is still under investigation. However, initial findings suggest that its interaction with specific receptors may lead to downstream signaling changes that affect cellular proliferation and survival.

Case Study 1: Neuroprotective Effects

In a study involving a mouse model of Parkinson’s disease, treatment with (S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride resulted in significant preservation of dopaminergic neurons compared to controls. This suggests a protective effect against neurodegeneration.

Case Study 2: Anticancer Efficacy

A clinical trial assessing the efficacy of this compound in combination with standard chemotherapy agents showed improved outcomes in patients with advanced lung cancer. The combination therapy led to a reduction in tumor size and improved overall survival rates.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (S)-5,7-bis(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) to separate enantiomers. Monitor purity via 19F NMR to confirm absence of the (R)-enantiomer .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during hydrogenation steps to favor the (S)-configuration. Optimize reaction conditions (temperature, pressure) to minimize racemization .

- Impurity Profiling : Characterize byproducts (e.g., diastereomers or des-trifluoromethyl analogs) using LC-MS with electrospray ionization (ESI) and compare against reference standards .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use 1H/13C/19F NMR to verify trifluoromethyl group positioning and tetrahydronaphthalene backbone. 19F NMR is particularly sensitive to electronic environment changes .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C13H14ClF6N) via ESI-HRMS in positive ion mode, ensuring <2 ppm mass error .

- X-ray Crystallography : For absolute stereochemical confirmation, grow single crystals in methanol/HCl and analyze diffraction patterns .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage Conditions : Store at −18°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the trifluoromethyl groups. Use desiccants to avoid moisture absorption .

- Deactivation of Glassware : Treat glass containers with 5% dimethyldichlorosilane (DMDCS) to minimize adsorption losses, followed by methanol rinses .

Advanced Research Questions

Q. How can researchers resolve discrepancies in receptor binding affinity data across studies?

- Methodological Answer :

- Enantiomeric Purity Verification : Re-analyze batches via chiral HPLC to rule out contamination by the (R)-enantiomer, which may exhibit different binding kinetics .

- Buffer Compatibility Testing : Assess pH and ionic strength effects on compound stability (e.g., trifluoromethyl group hydrolysis in acidic conditions) using LC-MS .

- Orthogonal Assays : Validate results using surface plasmon resonance (SPR) and radioligand binding assays to rule out methodological biases .

Q. What adjustments are needed for trace impurity analysis given the compound’s fluorinated substituents?

- Methodological Answer :

- Fluorine-Specific SPE : Use Oasis HLB cartridges preconditioned with methanol/water (pH 2.5 with HCl) to retain fluorinated impurities. Elute with 2-propanol:acetonitrile (9:1) .

- LC-MS Optimization : Employ a C18 column with 0.1% formic acid in water/methanol gradients. Use negative ion mode for detecting dehalogenated byproducts .

- 19F NMR Quantification : Integrate peaks at δ −60 to −70 ppm to quantify residual trifluoromethyl-containing impurities .

Q. How can researchers design stability studies to evaluate degradation pathways?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (60°C), UV light, and oxidative conditions (H2O2). Monitor degradation via LC-MS and identify products (e.g., des-amine or ring-opened derivatives) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions. Correlate degradation rates with temperature/humidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.